Bienvenue dans la boutique en ligne BenchChem!

M-0002

Vasopressin V2 Receptor Binding Affinity (Ki) Selectivity Ratio

M-0002 (also designated RWJ-351647 or SPD-556; CAS 285559-03-7) is a synthetic, nonpeptide small-molecule antagonist of the vasopressin V2 receptor (V2R). It belongs to the 'vaptan' class of aquaretic agents and bears a characteristic oxazino-benzodiazepine scaffold, distinguishing it structurally from benzazepine-based V2 antagonists such as tolvaptan and mozavaptan.

Molecular Formula C32H29Cl2N3O3
Molecular Weight 574.5
CAS No. 285559-03-7
Cat. No. B608783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-0002
CAS285559-03-7
SynonymsM-0002;  RWJ-351647;  SPD-556;  M0002;  RWJ351647;  SPD556;  M 0002;  RWJ 351647;  SPD 556
Molecular FormulaC32H29Cl2N3O3
Molecular Weight574.5
Structural Identifiers
SMILESO=C(C1=CC=CC=C1C2=CC=CC=C2)NC3=CC=C(C(N4C[C@](COCC5)([H])N5CC6=CC=CC=C64)=O)C(Cl)=C3.[H]Cl
InChIInChI=1S/C32H28ClN3O3.ClH/c33-29-18-24(34-31(37)27-12-6-5-11-26(27)22-8-2-1-3-9-22)14-15-28(29)32(38)36-20-25-21-39-17-16-35(25)19-23-10-4-7-13-30(23)36;/h1-15,18,25H,16-17,19-21H2,(H,34,37);1H/t25-;/m0./s1
InChIKeyNTTUAEGHFUAPMK-UQIIZPHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M-0002 (CAS 285559-03-7) for Scientific Procurement: Compound Identity, Pharmacology & Comparator Landscape


M-0002 (also designated RWJ-351647 or SPD-556; CAS 285559-03-7) is a synthetic, nonpeptide small-molecule antagonist of the vasopressin V2 receptor (V2R) [1]. It belongs to the 'vaptan' class of aquaretic agents and bears a characteristic oxazino-benzodiazepine scaffold, distinguishing it structurally from benzazepine-based V2 antagonists such as tolvaptan and mozavaptan . The compound, formulated as its hydrochloride salt, was advanced to Phase 2 clinical investigation for ascites in cirrhotic patients and for heart failure [2]. Its molecular formula is C32H29Cl2N3O3, with a molecular weight of 574.5 g/mol .

Why M-0002 Cannot Be Substituted by Other Vaptans: A Question of Selectivity, PK Profile & Clinical Dosing Evidence


The vasopressin V2 receptor antagonist class exhibits pronounced heterogeneity in receptor selectivity profiles, pharmacokinetic (PK) parameters, and clinically effective dose ranges. As documented in a systematic comparison table, the half-lives of key V2 antagonists range from 6-8 hours (tolvaptan) to 31-78 hours (conivaptan, a dual V1a/V2 antagonist), while clinically investigated oral doses span from 5 mg (M-0002 and low-dose satavaptan) to 400 mg (lixivaptan) [1]. M-0002's distinctive combination of a 24-fold V2-over-V1a selectivity ratio—moderate relative to the >100-fold selectivity of lixivaptan—and its 10.4-17.4 hour half-life in cirrhotic patients positions it in a unique pharmacokinetic/pharmacodynamic (PK/PD) space not replicated by any other single agent [2]. Consequently, substituting M-0002 with tolvaptan, lixivaptan, satavaptan, or conivaptan in a research protocol would introduce confounding variables in receptor occupancy kinetics, dosing intervals, and potential off-target V1a-mediated effects, critically undermining the internal validity of comparative pharmacodynamic studies.

Head-to-Head Quantitative Differentiation of M-0002 Against Closest V2 Antagonist Analogs


V2 Receptor Binding Affinity and Selectivity Profile: M-0002 vs. Tolvaptan, Lixivaptan, Conivaptan & Mozavaptan

M-0002 (RWJ-351647) displaced [3H]-AVP from cloned human V2 and V1A receptors with Ki values of 1.0 nM and 24 nM, respectively, yielding a V2 selectivity ratio of 24:1 [1]. In contrast, the most widely prescribed V2 antagonist tolvaptan exhibits a Ki of 0.43 nM for V2 with a reported selectivity ratio of 29:1 over V1a [2]. Lixivaptan, while highly selective for V2 (Ki = 2.3 nM, 100-fold over V1a), is approximately 2.3-fold less potent than M-0002 at the V2 receptor [3]. The dual antagonist conivaptan binds V1A with higher affinity (Ki = 0.48 nM) than V2 (Ki = 3.04 nM), representing a fundamentally distinct pharmacological profile (selectivity ratio = 0.16) . Mozavaptan demonstrates markedly lower V2 affinity (Ki = 9.42 nM), being approximately 9.4-fold weaker than M-0002 [4]. M-0002 thus occupies a distinct pharmacological niche: it is more potent at V2 than lixivaptan and mozavaptan, while exhibiting less extreme V2 selectivity than lixivaptan (100:1) and a cleaner functional profile at V1B and oxytocin receptors compared to conivaptan [1].

Vasopressin V2 Receptor Binding Affinity (Ki) Selectivity Ratio In Vitro Pharmacology

Human Half-Life in Cirrhotic Patients: M-0002 vs. Tolvaptan, Lixivaptan & Satavaptan

In a randomized, double-blind, placebo-controlled single ascending dose study in patients with cirrhosis and ascites, M-0002 (RWJ-351647) demonstrated a mean half-life (t1/2) ranging from 10.4 to 17.4 hours across the 1-5 mg dose cohorts [1]. A comprehensive 2014 review of vaptans in liver cirrhosis contextualizes this value: tolvaptan has a t1/2 of 6-8 hours; lixivaptan has a t1/2 of 7-10 hours; satavaptan, the closest comparator to M-0002, has a t1/2 of 14-17 hours; and the intravenous/oral dual antagonist conivaptan has a notably prolonged t1/2 of 31-78 hours [2]. M-0002's half-life is approximately 1.5- to 2.9-fold longer than that of tolvaptan.

Pharmacokinetics Half-Life Cirrhosis Ascites

Clinically Effective Oral Dose in Ascites: M-0002 Low-Dose Potency vs. Tolvaptan, Satavaptan & Lixivaptan

In a Phase 2 trial, M-0002 at a single oral dose of 5 mg produced a statistically significant increase in cumulative urine volume and free water excretion compared to placebo in cirrhotic patients with ascites (tmax 1–1.1 h) [1]. The clinically investigated dose ranges of comparator V2 antagonists are substantially higher: tolvaptan has been investigated at 7.5–60 mg/day, with its pivotal cirrhosis trials employing 15 mg/day [2]; satavaptan was studied at 5–25 mg/day [3]; and lixivaptan was studied at 50–400 mg/day [3]. M-0002 achieves aquaretic efficacy at doses equipotent to the lowest satavaptan dose but achieves this at a 3-fold lower milligram amount than tolvaptan's effective cirrhosis dose (5 mg vs. 15 mg) and at a 10-fold lower amount than lixivaptan's low-end dose (5 mg vs. 50 mg).

Ascites Dose-Response Clinical Pharmacology Aquaresis

Electrolyte-Neutral Aquaresis: Documented Absence of Natriuresis/Kaliuresis in Primate Multiple-Dose Study of M-0002

A key safety and efficacy differentiator for a V2 antagonist aquaretic is the ability to increase free water clearance without perturbing electrolyte homeostasis. In a multiple-dose study conducted in cynomolgus monkeys, M-0002 (RWJ-351647) maintained a consistent aquaretic effect over 10 days of oral administration without increasing sodium or potassium excretion at any time point [1]. This finding was corroborated in the cirrhotic rat model, where chronic 10-day oral administration of M-0002 (0.5 mg/kg/day) increased sodium excretion modestly but did not affect creatinine clearance or blood pressure [2]. In contrast, while the aquaretic class is generally described as electrolyte-sparing, the dual V1a/V2 antagonist conivaptan has been associated with potential V1a-mediated hemodynamic effects (vasodilation) that can indirectly influence renal sodium handling, complicating its profile relative to pure V2 antagonists [3]. Within the selective V2 antagonist subclass, the direct primate evidence for M-0002's electrolyte neutrality under repeated dosing provides a level of in vivo validation that is not uniformly available for all comparator vaptans.

Aquaresis Electrolyte Excretion Sodium Potassium Primate Pharmacology

Sustained Aquaresis Without Tachyphylaxis: 10-Day Primate Efficacy and Consistent Oral Bioavailability of M-0002

Pharmacodynamic tolerance (tachyphylaxis) to V2 antagonists is a recognized concern in chronic dosing scenarios. M-0002 was explicitly evaluated for sustained efficacy: in a 10-day multiple-dose study in cynomolgus monkeys, M-0002 maintained a consistent aquaretic effect over the entire treatment period without diminution of response [1]. Pharmacokinetic studies in rats demonstrated that oral bioavailability was 41.9% after a single dose and remained at 43.9% after 5 days of repeated daily dosing, with no change in peak plasma levels or clearance rate, indicating time-linear PK supporting sustained systemic exposure [1]. In the cirrhotic rat model with ascites and severe water retention, 10-day chronic oral administration of M-0002 (0.5 mg/kg/day) produced a sustained and significant increase in urine volume (ANOVA: F=7.32, P<0.0001) and a sustained decrease in urine osmolality (ANOVA: F=12.69, P<0.0001) throughout the entire treatment period [2]. At the end of the 10-day treatment, the percentage of a water load excreted improved from 30±8% (vehicle) to 92±21% (M-0002, P<0.025), an approximately 3.1-fold improvement demonstrating preserved renal responsiveness [2].

Tachyphylaxis Oral Bioavailability Repeated Dosing Sustained Efficacy

Optimal Research and Procurement Application Scenarios for M-0002 Driven by Quantitative Differentiation


Chronic Cirrhotic Ascites Models Requiring Sustained, Electrolyte-Neutral Aquaresis Without Tachyphylaxis

Investigators utilizing rodent models of CCl4-induced cirrhosis with ascites and water retention should prioritize M-0002 over other V2 antagonists for protocols requiring multi-day to multi-week oral dosing. M-0002 is the only V2 antagonist with published evidence of a sustained aquaretic effect over 10 consecutive days in cirrhotic rats—improving water load excretion from 30±8% to 92±21% (P<0.025)—without diminution of response [1]. Concurrently, primate data confirm no increase in sodium or potassium excretion over 10 days, directly supporting the compound's classification as a pure aquaretic [2]. M-0002's 10.4–17.4 hour half-life in cirrhotic patients [3] supports once-daily dosing protocols, whereas shorter half-life agents (tolvaptan: 6–8 h; lixivaptan: 7–10 h) may require twice-daily administration to maintain consistent 24-hour aquaresis [4].

Pharmacodynamic Studies Comparing V2-Selective vs. Dual V1a/V2 Antagonism in Cardiovascular or Renal Physiology

For experimental designs that require a selective, moderate-affinity V2 antagonist to serve as a comparator against dual V1a/V2 antagonists (e.g., conivaptan), M-0002 is the compound of choice. With a V2 Ki of 1.0 nM and a 24-fold selectivity over V1a, its selectivity profile contrasts clearly with conivaptan's preferential V1a binding (V1a Ki = 0.48 nM; V2 Ki = 3.04 nM) [2]. M-0002's moderate selectivity (24:1) also distinguishes it from the highly selective lixivaptan (100:1), making it a more pharmacologically balanced V2-preferring probe for studies exploring the functional consequences of residual V1a engagement [2]. The compound's well-characterized oral bioavailability profile (41.9–43.9% in rats) further facilitates oral gavage dosing in rodent cardiovascular studies without the confounding need for parenteral administration [2].

Preclinical Ascites or Hyponatremia Studies Where Low Compound Mass and Cost-Efficiency Are Critical

Laboratories with constrained compound procurement budgets or those planning large-cohort rodent studies should consider M-0002 for its low clinically effective dose (5 mg in humans) relative to comparator V2 antagonists [3]. At equivalent oral doses, a single gram of M-0002 yields 200 experimental units of 5 mg each, compared to only ~67 units for tolvaptan (15 mg effective dose) or ~20 units for lixivaptan (50 mg low-end dose) [4]. This 3- to 10-fold compound mass efficiency advantage directly reduces procurement costs for long-term chronic disease studies. The consistent oral bioavailability over repeated dosing (41.9% Day 1 vs. 43.9% Day 5) [2] further minimizes wasted compound due to unpredictable PK variability.

Heart Failure Research Requiring a V2 Antagonist with Documented Phase 2 Clinical Exposure and Human PK Data

M-0002 (as SPD-556) was investigated in Phase 2 clinical trials for heart failure (ICD-11: BD10-BD13) in addition to its ascites program [5]. This dual-indication clinical dataset, combined with its human PK profile (tmax 1–1.1 h, t1/2 10.4–17.4 h, no interaction with concomitant furosemide/spironolactone PK) [3], provides a translational bridge that is not available for all investigational vaptans. Researchers designing translational cardiovascular studies can leverage M-0002's existing human safety and PK data to inform dose selection and PK/PD modeling, reducing the uncertainty associated with first-in-class tool compounds lacking clinical exposure.

Quote Request

Request a Quote for M-0002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.